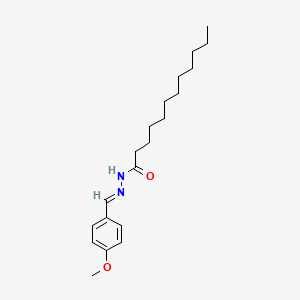![molecular formula C19H16N2O2 B11985400 N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide](/img/structure/B11985400.png)
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, an imine linkage, and an acetamide moiety. It is known for its potential biological activities and is often studied for its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(2-hydroxy-3-naphthyl)methylidene]amino}phenyl)acetamide
Uniqueness
N-(4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)acetamide is unique due to its specific structural features, such as the naphthyl group and the imine linkage, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and a broader range of applications in scientific research.
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)21-16-9-7-15(8-10-16)20-12-18-17-5-3-2-4-14(17)6-11-19(18)23/h2-12,23H,1H3,(H,21,22) |
Clé InChI |
BWGKTGISDMYZSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Solubilité |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985318.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985327.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985353.png)
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)
![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11985355.png)

![[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate](/img/structure/B11985368.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile](/img/structure/B11985382.png)
![4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11985388.png)
